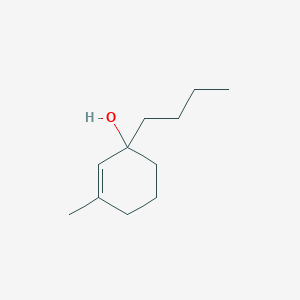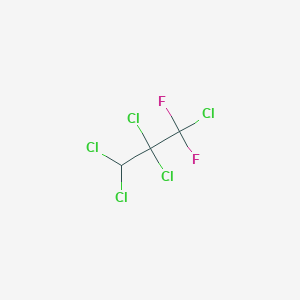
1,2,2,3,3-Pentachloro-1,1-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3-Pentachloro-1,1-difluoropropane, also known as PCDFP, is a chemical compound that belongs to the family of chlorofluorocarbons (CFCs). It is a colorless and odorless gas that has been used in various industrial applications, including as a refrigerant, solvent, and propellant. However, due to its harmful effects on the environment and human health, the production and use of PCDFP have been banned in many countries.
Mechanism Of Action
The mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane is not well understood. However, it is believed to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition can lead to the accumulation of acetylcholine, which can cause a range of neurological symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemical And Physiological Effects
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been shown to have a range of biochemical and physiological effects on the body. These include neurotoxicity, hepatotoxicity, and immunotoxicity. Exposure to 1,2,2,3,3-Pentachloro-1,1-difluoropropane can cause damage to the liver, kidneys, and other organs, as well as impairing the immune system's ability to fight infections.
Advantages And Limitations For Lab Experiments
1,2,2,3,3-Pentachloro-1,1-difluoropropane has limited advantages for use in lab experiments due to its toxicity and harmful effects on the environment. However, it may be useful as a chemical intermediate for the synthesis of other compounds. The limitations of using 1,2,2,3,3-Pentachloro-1,1-difluoropropane in lab experiments include the need for careful handling due to its toxic nature, the potential for environmental contamination, and the limited availability of the compound due to its restricted production and use.
Future Directions
Future research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane should focus on developing safer and more environmentally friendly alternatives to the compound for use in industrial applications. Additionally, further studies are needed to better understand the mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane and its effects on the body. This could lead to the development of new treatments for conditions such as Alzheimer's disease and other neurological disorders. Finally, research should be conducted to assess the long-term environmental impact of 1,2,2,3,3-Pentachloro-1,1-difluoropropane and to develop strategies for its safe disposal.
Synthesis Methods
1,2,2,3,3-Pentachloro-1,1-difluoropropane can be synthesized by reacting 1,1,1,2,3-pentachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,2,2,3,3-Pentachloro-1,1-difluoropropane and hydrogen chloride as byproducts. The synthesis method is complex and requires careful handling due to the toxic nature of the starting materials and the reaction products.
Scientific Research Applications
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been extensively studied for its potential use as a refrigerant and solvent. However, due to its harmful effects on the environment and human health, research in this area has been limited. Instead, most of the scientific research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane has focused on its potential use as a chemical intermediate for the synthesis of other compounds.
properties
CAS RN |
116867-32-4 |
|---|---|
Product Name |
1,2,2,3,3-Pentachloro-1,1-difluoropropane |
Molecular Formula |
C3HCl5F2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1,2,2,3,3-pentachloro-1,1-difluoropropane |
InChI |
InChI=1S/C3HCl5F2/c4-1(5)2(6,7)3(8,9)10/h1H |
InChI Key |
DLWHXAYXTKNIBW-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
Canonical SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
synonyms |
Pentachlorodifluoropropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





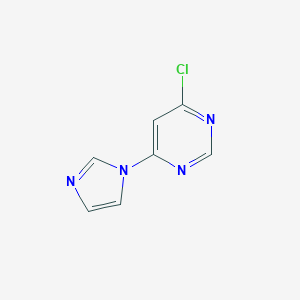
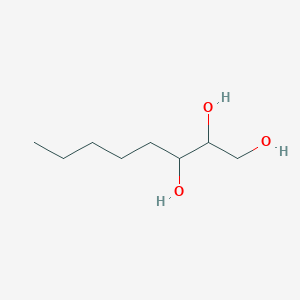
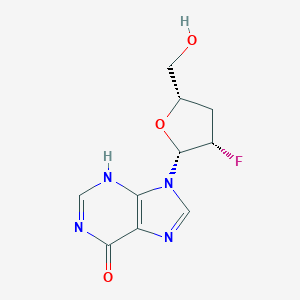
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
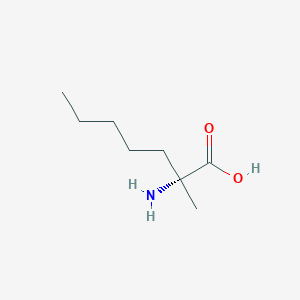
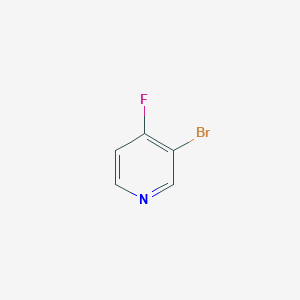
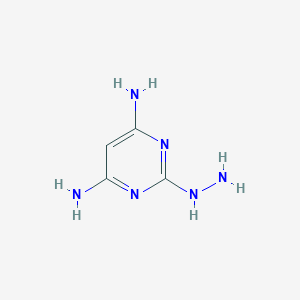
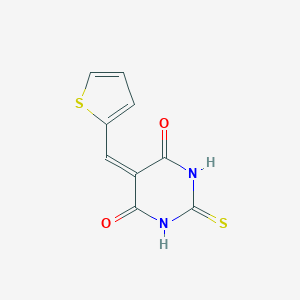
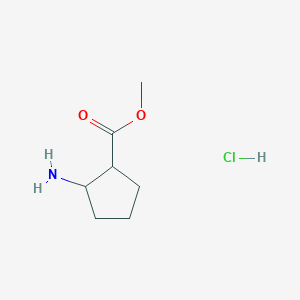
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)

